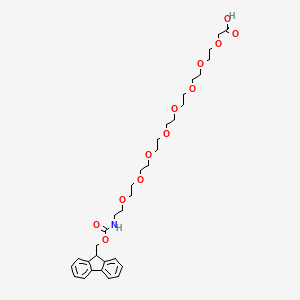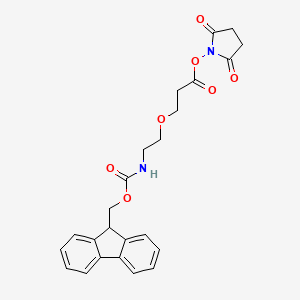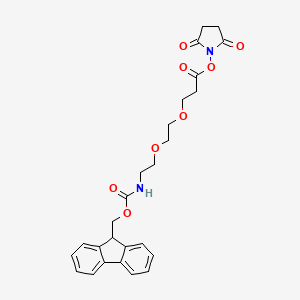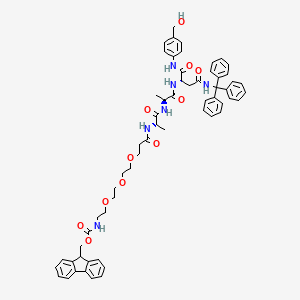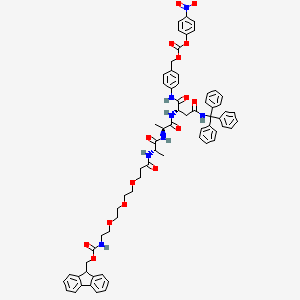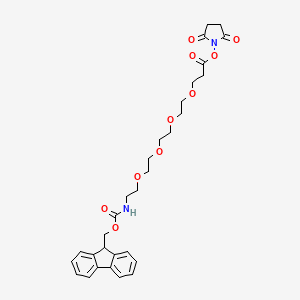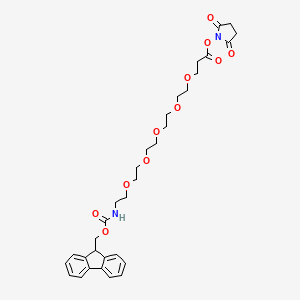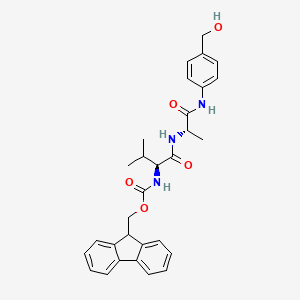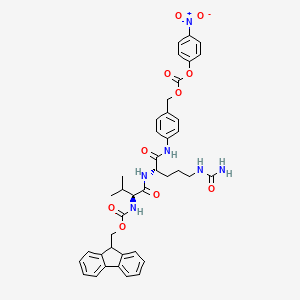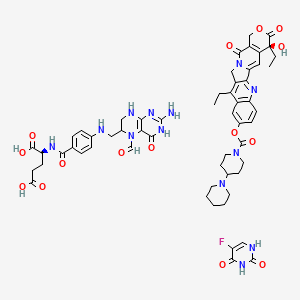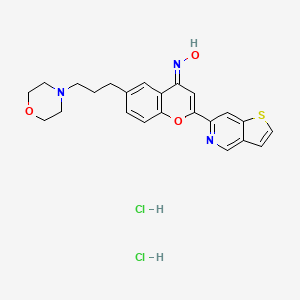![molecular formula C23H28O7 B607587 acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate CAS No. 1373154-68-7](/img/structure/B607587.png)
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GA3-AM is a cell permeable chemical dimerizer.
Applications De Recherche Scientifique
Asymmetric Synthesis and Organic Chemistry
A significant application of acetoxymethyl compounds is in the field of asymmetric synthesis. Research by Marchionni and Vogel (2001) demonstrates the use of these compounds in creating complex bicyclic and tricyclic polypropanoates, highlighting their importance in the synthesis of long-chain and polycyclic fragments. This process involves intricate steps like hydroboration and enantioselective reduction, underscoring the compound's role in developing stereochemically rich molecules for organic chemistry (Marchionni & Vogel, 2001).
Electrochemical Reactions
Acetoxymethyl compounds also find applications in electrochemical studies. For instance, the electrochemical oxidation of ethyl 2-hydroxyazulene-1-carboxylate, a related compound, has been investigated under various conditions, revealing insights into the mechanisms and potential applications in electrochemistry (陳阿煌, 楊錦華., & 守田忠義, 1995).
Synthesis of Polyketides
Research by Marchionni et al. (2000) discusses the synthesis of polycyclic polyketides via the double Diels-Alder addition, where acetoxymethyl compounds are crucial intermediates. This study underscores the versatility of these compounds in synthesizing structurally complex and diverse polyketides (Marchionni, Meilert, Vogel, & Schenk, 2000).
Application in Medicinal Chemistry
The synthesis and antibacterial activity of 2-[(methoxycarbonyl)methylene]cephalosporins, involving acetoxymethyl at certain positions, have been explored. This indicates the role of such compounds in developing new antibacterial agents and their relevance in medicinal chemistry (Kim, Misco, Haynes, & McGregor, 1984).
Use in Organic Synthesis
The conversion of methyl 9(10)-formylstearate to carboxymethylstearate, involving reactions with acetoxymethyl intermediates, is another example of its application in organic synthesis. This study demonstrates the compound's utility in creating various esters and derivatives, broadening the scope of organic synthesis (Dufek, 1978).
Propriétés
Numéro CAS |
1373154-68-7 |
|---|---|
Nom du produit |
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate |
Formule moléculaire |
C23H28O7 |
Poids moléculaire |
416.47 |
Nom IUPAC |
acetyloxymethyl (1S,5S,8S,9S,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxopentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C23H28O7/c1-12-8-22-10-23(12,28)7-4-14(22)21-6-5-15(25)20(3,16(26)9-21)18(21)17(22)19(27)30-11-29-13(2)24/h5-6,14-15,17-18,25,28H,1,4,7-11H2,2-3H3/t14?,15-,17+,18?,20-,21+,22-,23-/m0/s1 |
Clé InChI |
SEQNRAWXEHHXPO-WGQVIOJYSA-N |
SMILES |
CC(=O)OCOC(=O)C1C2C3(C(C=CC2(CC3=O)C4C15CC(=C)C(C5)(CC4)O)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GA3-AM; GA3 AM; GA3AM; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



